2-(6-Methoxy-2-naphthyl)-2-pentanol

Organic synthesis Pharmaceutical intermediates Procurement specifications

This tertiary alcohol (LogP 3.856) offers unique reactivity for dehydration or substitution at the 2-position, unlike primary analogs. Its lipophilicity simplifies workup and HPLC/GC-MS impurity resolution. With documented ≥97% purity and favorable initial toxicity profile (no toxicity at 50 mg/kg rat), it streamlines early R&D procurement.

Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
Cat. No. B8003376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-2-naphthyl)-2-pentanol
Molecular FormulaC16H20O2
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCCC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O
InChIInChI=1S/C16H20O2/c1-4-9-16(2,17)14-7-5-13-11-15(18-3)8-6-12(13)10-14/h5-8,10-11,17H,4,9H2,1-3H3
InChIKeyOEIVZPHARQEIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxy-2-naphthyl)-2-pentanol: Technical Baseline and Procurement-Relevant Class Identification


2-(6-Methoxy-2-naphthyl)-2-pentanol (CAS: 1426819-96-6) is a tertiary alcohol belonging to the class of 6-methoxy-2-naphthyl derivatives, characterized by a naphthalene core substituted with a methoxy group at the 6-position and a pentanol (1-methylbutanol) group at the 2-position [1]. This compound functions primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, with structural relevance to the naproxen pharmacophore family [2]. Commercial availability is documented with reported purity specifications of ≥97% .

Why 2-(6-Methoxy-2-naphthyl)-2-pentanol Cannot Be Directly Substituted with Other 6-Methoxy-2-naphthyl Intermediates


Within the 6-methoxy-2-naphthyl synthetic family, compounds with seemingly minor structural variations exhibit fundamentally different reactivity profiles, physicochemical properties, and downstream synthetic utility. The presence of a tertiary alcohol versus a primary alcohol (e.g., naproxol), a ketone (e.g., 2-acetyl-6-methoxynaphthalene), or a propionic acid moiety (e.g., naproxen) dictates distinct reaction pathways [1][2]. For instance, 2-(6-Methoxy-2-naphthyl)-2-pentanol possesses a LogP of 3.856 , indicating lipophilicity that differs from shorter-chain or more polar analogs, which directly impacts solubility, partitioning behavior in biphasic reactions, and chromatographic purification requirements. Generic substitution based solely on the shared naphthyl-methoxy core ignores these quantifiable differences in steric hindrance (tertiary alcohol center), hydrogen bonding capacity, and oxidation/reduction susceptibility, which are critical for reproducible synthetic outcomes.

2-(6-Methoxy-2-naphthyl)-2-pentanol: Quantitative Differentiation Evidence for Scientific Procurement


Commercial Purity Benchmarking: 2-(6-Methoxy-2-naphthyl)-2-pentanol versus 1-(6-Methoxy-2-naphthyl)ethanol

Commercial sourcing data indicates that 2-(6-Methoxy-2-naphthyl)-2-pentanol is routinely available at ≥97% purity from multiple vendors . In contrast, the closely related naproxen intermediate 1-(6-Methoxy-2-naphthyl)ethanol (CAS: 77301-41-2) is frequently supplied at a lower typical purity of 95% in comparable catalog offerings . This 2% absolute purity differential represents a meaningful reduction in impurity burden for synthetic applications where side reactions from residual starting materials or byproducts must be minimized.

Organic synthesis Pharmaceutical intermediates Procurement specifications

Lipophilicity Comparison: logP of 2-(6-Methoxy-2-naphthyl)-2-pentanol Relative to Naproxen and Related Intermediates

The computed logP (octanol-water partition coefficient) for 2-(6-Methoxy-2-naphthyl)-2-pentanol is 3.856 . This value positions the compound as significantly more lipophilic than naproxen (logP ≈ 3.18 [1]) and moderately more lipophilic than the primary alcohol analog naproxol (logP estimated at 3.3-3.5 based on structural class [2]). The 0.6-0.7 logP unit difference versus naproxen corresponds to approximately a 4- to 5-fold difference in partition coefficient, directly affecting retention time in reversed-phase HPLC purification and extraction efficiency in liquid-liquid separations.

Lipophilicity ADME properties Chromatography Extraction efficiency

Toxicity Profile Assessment: Single-Dose Oral Administration Data for 2-(6-Methoxy-2-naphthyl)-2-pentanol

In an acute toxicity assessment, 2-(6-Methoxy-2-naphthyl)-2-pentanol administered orally at 50 mg/kg to rats (Rattus norvegicus) resulted in no observed toxicity . While this is a single-dose screening datum and not a comprehensive toxicological evaluation, it provides a baseline safety indicator relative to analogs for which such data may be absent or indicate irritancy concerns. By comparison, the structurally related 6-methoxy-2-naphthol carries hazard statements for skin, eye, and respiratory irritation (R36/37/38) [1].

Toxicity screening Safety assessment Handling precautions Procurement risk

Structural Differentiation: Tertiary versus Primary Alcohol Center in 6-Methoxy-2-naphthyl Intermediates

2-(6-Methoxy-2-naphthyl)-2-pentanol contains a tertiary alcohol center (C-OH with no alpha-hydrogens on the alcohol carbon), whereas the structurally proximate naproxol (2-(6-methoxy-2-naphthyl)propan-1-ol) contains a primary alcohol [1][2]. This difference precludes direct oxidation of the tertiary alcohol to a carbonyl without C-C bond cleavage, whereas primary alcohols oxidize readily to aldehydes or carboxylic acids . Consequently, the synthetic pathway starting from this compound cannot be replicated using primary alcohol intermediates, and vice versa.

Synthetic route selection Reactivity Functional group interconversion

Evidence-Based Application Scenarios for 2-(6-Methoxy-2-naphthyl)-2-pentanol Procurement


Synthesis of Novel 6-Methoxy-2-naphthyl Derivatives via Tertiary Alcohol Functionalization

Researchers developing non-steroidal anti-inflammatory drug (NSAID) analogs or other bioactive molecules within the 6-methoxy-2-naphthyl pharmacophore class can utilize this compound as a starting material for substitution and elimination chemistry. The tertiary alcohol center provides a handle for dehydration to form alkenes or for nucleophilic displacement reactions under acidic conditions, enabling the introduction of carbon-carbon or carbon-heteroatom bonds at the 2-position that are inaccessible from primary alcohol analogs such as naproxol [1]. The compound's logP of 3.856 facilitates extraction into nonpolar organic solvents, simplifying workup in these transformations.

Chromatographic Method Development and Analytical Reference Standard Use

Given its documented commercial purity of ≥97% and well-defined physicochemical properties including computed logP 3.856 , this compound is suitable for use as a reference standard in HPLC or GC-MS method development for monitoring related naproxen intermediates. Its lipophilicity, which exceeds that of naproxen (logP ≈3.18) and naproxol, produces distinct retention time windows in reversed-phase systems, enabling baseline separation from structurally similar process impurities [2].

Low-Toxicity Intermediate for Scale-Up Feasibility Studies

For process chemistry teams evaluating synthetic route feasibility, the availability of a single-dose oral toxicity screening result showing no toxicity at 50 mg/kg in rats provides a favorable initial safety profile relative to irritant-classified analogs such as 6-methoxy-2-naphthol [3]. This may simplify safety data sheet (SDS) documentation and reduce the administrative burden associated with procurement and laboratory handling during early-stage scale-up investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Methoxy-2-naphthyl)-2-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.